molecular formula C9H19ClN2O4S B2417345 Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride CAS No. 2445750-28-5

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride

Cat. No.: B2417345
CAS No.: 2445750-28-5
M. Wt: 286.77
InChI Key: OAXBANKZTVXLND-LEUCUCNGSA-N
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Description

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a complex arrangement of functional groups which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride typically involves multiple steps starting from simple amino acids and methylating agents. The process involves:

  • Protection of Amino Groups: : Initial steps often involve protecting the amino group to prevent unwanted side reactions.

  • Formation of Intermediate Compounds: : Through various coupling reactions, the intermediate amino acid derivatives are formed.

  • Methylation: : Methylation of the intermediate compounds using specific methylating agents.

  • Deprotection and Hydrochloride Formation: : The final steps include deprotection of amino groups and reaction with hydrochloride to yield the desired compound.

Industrial Production Methods

The industrial production methods may involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization, extraction, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride can undergo oxidation reactions, especially at the sulfur-containing moiety.

  • Reduction: : The compound can be reduced under suitable conditions to modify the functional groups.

  • Substitution: : It undergoes substitution reactions particularly at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Various halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used, leading to derivatives with altered functional groups, which could have enhanced or modified properties.

Scientific Research Applications

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride finds applications in several domains:

Chemistry

  • Analytical Standards: : Used in analytical chemistry for calibration and standardization.

  • Reaction Intermediates: : Serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition Studies: : Investigated for its potential to inhibit specific enzymes, aiding in biochemical pathway elucidation.

Medicine

  • Drug Development: : Explored for its therapeutic potential due to its interaction with biological molecules.

  • Diagnostic Agents: : Evaluated as a component in diagnostic assays.

Industry

  • Material Science: : Utilized in the development of new materials with specific chemical properties.

  • Biotechnology: : Applied in biotechnological processes including the synthesis of biocompatible materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of enzyme activity, thereby influencing biochemical pathways. The presence of amino, hydroxyl, and methylsulfanyl groups contributes to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate

  • Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; sulfate

  • Methyl (2S)-2-[[(2S)-2-amino-4-ethylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride

Uniqueness

What sets Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride apart from similar compounds is the unique arrangement of its functional groups, particularly the presence of the hydrochloride moiety which can influence its solubility, reactivity, and biological activity

This compound clearly stands out due to its distinctive chemical structure and versatile applications, making it a compound of significant scientific interest.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXBANKZTVXLND-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CCSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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